Soyasaponin IV

Description

This compound has been reported in Glycine max and Impatiens siculifer with data available.

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-36(2)16-21-20-8-9-24-38(4)12-11-26(39(5,19-42)23(38)10-13-41(24,7)40(20,6)15-14-37(21,3)25(44)17-36)52-35-32(29(47)28(46)31(53-35)33(49)50)54-34-30(48)27(45)22(43)18-51-34/h8,21-32,34-35,42-48H,9-19H2,1-7H3,(H,49,50)/t21-,22-,23+,24+,25+,26-,27-,28-,29-,30+,31-,32+,34-,35+,37+,38-,39+,40+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASVNNIDKPXXMG-AOTOZEHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(CO7)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317179 | |

| Record name | Soyasaponin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

767.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108906-97-4 | |

| Record name | Soyasaponin IV | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108906-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasaponin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Soyasaponin IV | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

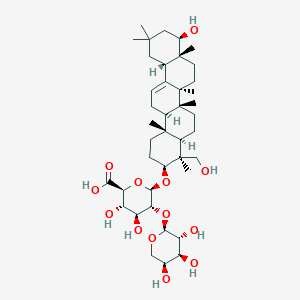

what is the chemical structure of Soyasaponin IV

An In-depth Technical Guide to Soyasaponin IV

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a triterpenoid saponin isolated from soybeans (Glycine max) and wild soybeans (Glycine soya)[1][2]. It belongs to the group B soyasaponins, which are characterized by the absence of a hydroxyl group at the C-21 position of the aglycone. The core structure of this compound is soyasapogenol B, a pentacyclic triterpene.

The chemical structure consists of the soyasapogenol B aglycone, to which a disaccharide chain is attached at the C-3 position. This sugar moiety is crucial for its biological activities[2]. The IUPAC name for this compound is (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid[3].

Quantitative Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C41H66O13 | [1][3][4] |

| Molecular Weight | 766.95 g/mol | [1] |

| Monoisotopic Mass | 766.4503 Da | [3] |

| CAS Number | 108906-97-4 | [2][4] |

| Purity | ≥98% (Commercially available) | [2][4] |

Chemical Structure Diagram

The following diagram illustrates the chemical structure of this compound.

Experimental Protocols

The isolation, purification, and structural elucidation of this compound from soybeans typically involve a combination of chromatographic and spectroscopic techniques.

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of this compound.

Methodological Details

-

Extraction: Powdered and defatted soy samples are typically extracted with 80% ethanol in a sonicator[5].

-

Purification: The crude extract is then subjected to preparative High-Performance Liquid Chromatography (HPLC) for fractionation and purification of individual soyasaponins[2].

-

Structural Identification: The purified fractions are analyzed using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) to determine the molecular weight and fragmentation patterns. Further structural confirmation is achieved through 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy[2][6].

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, including hepatoprotective, antimutagenic, and anti-tumor effects[1][2][7].

Anti-Tumor Mechanism

Recent studies have indicated that this compound exerts its anti-tumor effects by modulating key signaling pathways involved in angiogenesis and inflammation[7]. Specifically, it has been shown to affect the Vascular Endothelial Growth Factor (VEGF) and Nuclear Factor kappa B (NF-κB) pathways[7].

The diagram below illustrates the proposed mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:108906-97-4 | Manufacturer ChemFaces [chemfaces.com]

- 3. PubChemLite - this compound (C41H66O13) [pubchemlite.lcsb.uni.lu]

- 4. usbio.net [usbio.net]

- 5. MASONACO - Soy Saponins [masonaco.org]

- 6. DSpace [dr.lib.iastate.edu]

- 7. tandfonline.com [tandfonline.com]

The Occurrence and Analysis of Soyasaponin IV: A Technical Guide

Introduction

Soyasaponins are a diverse group of triterpenoid glycosides naturally occurring in various plants, most notably in soybeans (Glycine max)[1][2]. These compounds are of significant interest to researchers and drug development professionals due to their wide range of biological activities, including hepatoprotective, anti-inflammatory, and anti-tumor effects[3][4][5][6]. Soyasaponins are structurally classified into several groups based on their aglycone (sapogenin) core. Soyasaponin IV belongs to the Group B soyasaponins, which are characterized by the soyasapogenol B aglycone[2][6]. This guide provides an in-depth overview of the natural sources, abundance, and analytical methodologies for this compound, tailored for a scientific audience.

Natural Sources of this compound

The primary natural source of this compound is the soybean plant (Glycine max L.) and its wild relative, Glycine soya[3][4][5][6]. Within the soybean plant, soyasaponins are distributed in various parts, with the highest concentrations typically found in the hypocotyl (germ)[7][8]. The cotyledons also contain a significant amount of Group B soyasaponins, while the hulls contain very little[7][9]. While soybeans are the most well-established source, other legumes may also produce related saponins[10]. This compound, along with other Group B saponins like Soyasaponin I, II, and III, is a key phytochemical constituent of soybean seeds[3][5][6].

Abundance of Group B Soyasaponins (Including this compound)

Quantifying the exact amount of this compound can be challenging as many studies report the total content of "Group B soyasaponins" or other specific congeners like Soyasaponin I or βg. The concentration of these saponins varies significantly depending on the soybean variety, cultivation conditions, and the specific part of the plant analyzed[7]. Processing also heavily influences the final saponin content in soy-based food products[1].

The following tables summarize the reported abundance of Group B soyasaponins in various sources. It is important to note that this compound is a component of this group.

Table 1: Abundance of Group B Soyasaponins in Raw Soybeans and Soy Ingredients

| Source Material | Total Group B Soyasaponin Content (μmol/g) | Reference(s) |

| 46 Soybean Varieties (Iowa, 1999) | 2.50 - 5.85 (average 4.04) | [1][11] |

| 13 Japanese Soybean Varieties | 1.39 - 3.25 | [1] |

| 5 Soybean Samples | 2.78 - 4.03 (average 3.37) | [9] |

| Soybean Flour | 0.28 - 0.49 (sum of I and II) | [1] |

| Toasted Soy Hypocotyls | 114.02 | [1][11] |

| Soy Protein Isolates | 0.20 | [1][11] |

| Textured Vegetable Protein | 1.13 | [1] |

| Soy Protein Concentrates | 0.23 | [1] |

Table 2: Abundance of Group B Soyasaponins in Commercial Soy Foods

| Soy Food Product | Total Group B Soyasaponin Content (μmol/g "as is") | Total Soyasaponin Content (nmol/g wet weight) | Reference(s) |

| Commercial Soy Milk | 0.46 | 200 - 1800 (for general soy foods) | [1][12][13] |

| Tofu | 0.51 | 200 - 1800 (for general soy foods) | [1][12][13] |

| Tempeh | 0.86 | 200 - 1800 (for general soy foods) | [1][12][13] |

| Miso | Not specified | 200 - 1800 (for general soy foods) | [12][13] |

| Natto | Not specified | 200 - 1800 (for general soy foods) | [12][13] |

| Soy Sauce | Not specified | 2 - 7 | [12][13] |

Note: The total soyasaponin content reported by Kamo et al. (2014) was determined by measuring soyasapogenols after acid hydrolysis and includes both Group A and Group B soyasaponins.

Methodologies for Extraction and Quantification

The analysis of this compound and other Group B soyasaponins typically involves solvent extraction followed by chromatographic separation and detection, most commonly High-Performance Liquid Chromatography (HPLC)[1][8].

Experimental Protocols

1. Sample Preparation and Extraction

-

Grinding: Dry samples, such as soybean seeds, are ground into a fine flour or powder to increase the surface area for efficient extraction[1][2].

-

Defatting (Optional but Recommended): To remove interfering lipids, the powdered sample is often defatted using a non-polar solvent like hexane in a Soxhlet apparatus[2].

-

Extraction: The sample is extracted with an aqueous alcohol solution. A common solvent is 70-80% aqueous ethanol or methanol[1][2]. The extraction is typically performed at room temperature with stirring or sonication for several hours to ensure complete recovery of the saponins[1][2].

-

Concentration: The resulting filtrate is evaporated to dryness under reduced pressure at a low temperature (<30 °C) to prevent degradation of heat-labile saponins[1].

-

Reconstitution: The dried residue is redissolved in a suitable solvent, such as 80% methanol, for HPLC analysis[1]. The solution is filtered through a 0.2 or 0.45 µm filter before injection into the HPLC system[2].

2. HPLC Analysis

-

Chromatographic System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a suitable detector is used[7][14].

-

Column: A reverse-phase C18 column is most commonly employed for the separation of soyasaponins[7].

-

Mobile Phase: A gradient elution is typically used, consisting of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) (e.g., 0.025%) to improve peak shape[7]. The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic phase concentration to elute the saponins based on their polarity[7].

-

Detection:

-

UV Detection: Soyasaponins lack a strong chromophore, but they can be detected at low UV wavelengths, such as 205 or 210 nm[1][7].

-

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector suitable for compounds without a UV chromophore and provides a response that is more uniform for different saponins[9].

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, allowing for the definitive identification and quantification of individual saponins, including this compound[2][7][12]. Electrospray ionization (ESI) is a common ion source used for this purpose[2][9].

-

-

Quantification: Quantification is achieved by creating a standard curve using a purified this compound standard or a related compound like Soyasaponin I[1][9]. An internal standard, such as formononetin, may be used to improve accuracy and precision[1].

Visualized Workflows and Relationships

Soyasaponin Classification

Soyasaponins are categorized based on the chemical structure of their aglycone. This compound is a member of the Group B class.

Caption: Classification of soyasaponins, highlighting this compound within Group B.

General Experimental Workflow for Soyasaponin Analysis

The following diagram illustrates a typical workflow for the extraction and quantification of soyasaponins from a plant matrix.

Caption: Standard workflow for soyasaponin extraction and analysis.

Simplified Signaling Pathway Inhibition by this compound

Recent studies have indicated that this compound exerts anti-tumor effects by modulating key signaling pathways involved in cancer progression, such as NF-κB and VEGF.

Caption: Inhibition of NF-κB and VEGF pathways by this compound.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. MASONACO - Soy Saponins [masonaco.org]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | CAS:108906-97-4 | Manufacturer ChemFaces [chemfaces.com]

- 7. ars.usda.gov [ars.usda.gov]

- 8. DSpace [dr.lib.iastate.edu]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Quantification of the group B soyasaponins by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The content of soyasaponin and soyasapogenol in soy foods and their estimated intake in the Japanese - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. kspbtjpb.org [kspbtjpb.org]

An In-depth Technical Guide to Soyasaponin IV: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyasaponin IV is a naturally occurring triterpenoid saponin found in soybeans (Glycine max). As a member of the group B soyasaponins, it is characterized by a monodesmosidic structure, meaning it has a single sugar chain attached to the aglycone, soyasapogenol B.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological activities, with a focus on its impact on key signaling pathways relevant to drug development.

Physical and Chemical Properties

This compound is a white powder at room temperature.[2] It is soluble in various organic solvents, including dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol.[2]

Table 1: Physical and Chemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C41H66O13 | [3] |

| Molecular Weight | 767.0 g/mol | [2] |

| CAS Number | 108906-97-4 | [3] |

| Appearance | Powder | [2] |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | [2] |

| Melting Point | Data not available for this compound. For the related Soyasaponin I: 238-240 °C. | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Description | Reference(s) |

| ¹H NMR | Spectra acquired at 400.18 MHz in a mixture of CD3OD and pyridine-d5. Identification is based on the analysis of the NMR spectra. | [5] |

| ¹³C NMR | Spectra acquired at 100.64 MHz in a mixture of CD3OD and pyridine-d5. Identification is based on the analysis of the NMR spectra. | [5] |

| Mass Spectrometry (MS) | Analyzed using Electrospray Ionization (ESI) in negative ion mode. | [6] |

| Infrared (IR) Spectroscopy | General soyasaponin spectra show characteristic absorption bands for O-H (around 3400 cm⁻¹), C-H (around 2927 cm⁻¹), C=C (around 1628 cm⁻¹), and C-O-C (around 1052 cm⁻¹) bonds. | [7] |

Experimental Protocols

Extraction and Isolation of this compound from Soybean

This protocol describes a general method for the extraction and isolation of this compound from powdered soybean.

Workflow for Extraction and Isolation of this compound

Caption: Workflow for the extraction and isolation of this compound from soybeans.[5]

Methodology:

-

Extraction: 1 kg of powdered soybean is soaked in methanol at room temperature. The methanolic extract is collected every 48 hours for a total of three extractions.[5]

-

Concentration: The combined alcoholic extracts are evaporated to dryness using a rotary evaporator at 40°C to yield a semisolid extract.[5]

-

Initial Fractionation: The crude extract is subjected to gravity column chromatography on silica gel using a mobile phase of the lower layer of a chloroform:methanol:water (65:35:10) mixture. This yields several fractions.[5]

-

Further Purification: The targeted Fraction IX is re-chromatographed on a silica gel column with the same mobile phase to obtain subfractions.[5]

-

Final Isolation: Subfraction IX3 is further purified by silica gel column chromatography, eluting with a chloroform:methanol:water (65:35:10) mixture to yield pure this compound.[5]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: Bruker AVANCE III 400 MHz spectrometer.[5]

-

Sample Preparation: The purified this compound is dissolved in a mixture of deuterated methanol (CD3OD) and deuterated pyridine (pyridine-d5).[5]

-

¹H NMR Parameters:

-

¹³C NMR Parameters:

Mass Spectrometry (MS):

-

Instrumentation: An Accela high-speed LC system coupled with an LTQ Orbitrap Discovery hybrid FT mass spectrometer equipped with an Ion Max electrospray ionization (ESI) source.[6]

-

Ionization Mode: Negative ion mode is preferred for soyasaponins due to the presence of a carboxylic group.[6]

-

Ion Source Parameters:

-

Mass Spectra Acquisition Range: m/z 300-2000 Da.[6]

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with notable anti-tumor and anti-inflammatory effects. These activities are primarily attributed to its modulation of key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Vascular Endothelial Growth Factor (VEGF) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Soyasaponins have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκB.[8][9] This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[8][10]

Inhibition of NF-κB Signaling by this compound

Caption: this compound inhibits the NF-κB pathway by preventing IκB phosphorylation.

Downregulation of the VEGF Signaling Pathway

The VEGF signaling pathway is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound has been shown to exert anti-angiogenic effects by reducing the levels of VEGF.[5][8] By inhibiting VEGF signaling, this compound can suppress the proliferation and migration of endothelial cells, thereby impeding tumor vascularization and growth.[5]

Downregulation of VEGF Signaling by this compound

Caption: this compound reduces VEGF levels, leading to the inhibition of angiogenesis.

Conclusion

This compound is a promising natural product with well-defined physical and chemical characteristics and significant biological activities. Its ability to modulate critical signaling pathways such as NF-κB and VEGF underscores its potential for the development of novel therapeutic agents for cancer and inflammatory disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compelling molecule.

References

- 1. Soyasaponins can blunt inflammation by inhibiting the reactive oxygen species-mediated activation of PI3K/Akt/NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:108906-97-4 | Manufacturer ChemFaces [chemfaces.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Soyasaponin I | C48H78O18 | CID 122097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. MASONACO - Soy Saponins [masonaco.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Soyasaponins reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Liver-Protective Potential of Soyasaponin IV: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide has been developed to elucidate the hepatoprotective effects of Soyasaponin IV, a naturally occurring triterpenoid saponin found in soybeans. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating novel therapeutic agents for liver diseases. The guide provides an in-depth analysis of the mechanisms of action, detailed experimental protocols, quantitative data from various preclinical models, and visualizations of the key signaling pathways involved in the hepatoprotective activity of this compound.

Core Mechanisms of Hepatoprotection

This compound exerts its liver-protective effects through a multi-pronged approach, primarily by mitigating oxidative stress, inflammation, and fibrosis. Evidence from in vivo and in vitro studies demonstrates its ability to modulate key signaling pathways implicated in liver pathology.

Anti-inflammatory Action: this compound has been shown to suppress inflammatory responses in the liver. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the activation and nuclear translocation of NF-κB, this compound reduces the expression of pro-inflammatory cytokines, thus attenuating inflammatory cell infiltration and subsequent liver damage.

Antioxidant Effects: The compound enhances the cellular antioxidant defense system. It upregulates the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation. This action helps to neutralize reactive oxygen species (ROS) and protect hepatocytes from oxidative damage.

Anti-fibrotic Activity: this compound has demonstrated the potential to inhibit the progression of liver fibrosis. It interferes with the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, a central regulator of fibrogenesis. By modulating this pathway, this compound can suppress the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver.

Modulation of Inflammasome Activation: Recent studies have highlighted the role of Soyasaponin II, a closely related compound, in inhibiting the NLRP3 inflammasome. This is achieved by diminishing the phosphorylation of Y-Box Binding Protein 1 (YB-1), which in turn prevents the priming of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like IL-1β.[1][2] This mechanism is likely shared by or similar to that of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the hepatoprotective effects of this compound and related soyasaponins.

Table 1: In Vivo Hepatoprotective Effects of Soyasaponins in Animal Models

| Model | Compound | Dosage | Key Biomarkers | Results | Reference |

| CCl4-induced acute liver injury in mice | Soyasaponin Bb | - | ALT, AST, MDA, SOD | Significantly inhibited the increase in ALT and AST; down-regulated MDA and up-regulated SOD levels.[3] | [3] |

| Alcohol-induced hepatotoxicity in mice | Soyasaponins-rich extract | - | ALT, AST, MDA, SOD, GSH-Px | Significantly prevented the increases in serum ALT and AST, and hepatic MDA levels; increased SOD and GSH-Px activities.[4] | [4] |

| LPS/D-GalN-induced acute liver failure in mice | Soyasaponin II | 5 mg/kg | ALT | Significantly protected mice against the increase in ALT levels.[1][5] | [1][5] |

Table 2: In Vitro Hepatoprotective Effects of Soyasaponins

| Cell Line | Toxin | Compound | Concentration | Endpoint | Results | Reference |

| HepG2 | Acetaminophen | Polyphenolic Compounds | - | Cell Viability (IC50) | PPRF4 showed an IC50 of 50.243 ± 8.03 μg/mL.[6] | [6] |

| HL-7702 | CCl4 | Saikosaponin-d | 0.5, 1, 2 µmol/l | Cell Viability, ALT, AST, MDA, T-SOD | Attenuated the inhibition of cell viability and the high AST and ALT levels; reversed the increase in MDA and decrease in T-SOD activity. | [7] |

| BRL 3A | Alcohol | Soyasaponin Bb | - | ROS, MDA, GSH, SOD, ALT | Significantly reduced ROS generation; improved MDA, GSH, SOD, and ALT levels. | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experimental models used to evaluate the hepatoprotective effects of this compound.

Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Mice

Objective: To induce acute liver injury in mice to evaluate the hepatoprotective effect of this compound.

Protocol:

-

Animals: Male ICR mice (or other suitable strain), 6-8 weeks old, are used.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

-

Grouping: Mice are randomly divided into several groups: a control group, a CCl4 model group, and this compound treatment groups at different dosages.

-

Treatment: this compound is typically administered orally or intraperitoneally for a predefined period (e.g., 7 consecutive days) before the induction of liver injury. The vehicle (e.g., saline or corn oil) is administered to the control and CCl4 model groups.

-

Induction of Liver Injury: On the last day of treatment, a single intraperitoneal injection of CCl4 (typically 0.1-0.2% in olive oil or corn oil, at a volume of 10 mL/kg body weight) is administered to the CCl4 model and this compound treatment groups. The control group receives an equivalent volume of the vehicle.

-

Sample Collection: 24 hours after CCl4 administration, mice are anesthetized, and blood samples are collected via cardiac puncture for serum biochemical analysis (ALT, AST). Livers are then excised, weighed, and processed for histopathological examination and determination of tissue biomarkers (MDA, SOD).[9][10]

Lipopolysaccharide/D-galactosamine (LPS/D-GalN)-Induced Acute Liver Failure in Mice

Objective: To induce a model of acute liver failure to assess the therapeutic potential of this compound.

Protocol:

-

Animals and Acclimatization: As described for the CCl4 model.

-

Grouping: Mice are divided into a control group, an LPS/D-GalN model group, and this compound treatment groups.

-

Treatment: this compound is administered (e.g., orally) for a specified duration (e.g., 3 consecutive days) prior to the induction of liver failure.

-

Induction of Acute Liver Failure: Mice are intraperitoneally injected with LPS (e.g., 10-20 µg/kg) and D-galactosamine (e.g., 700-800 mg/kg). The control group receives a sham injection.[11][12][13]

-

Sample Collection: 6-8 hours after LPS/D-GalN injection, blood and liver tissues are collected for analysis of liver injury markers (ALT, AST) and inflammatory cytokines.[11][13]

In Vitro Hepatotoxicity Assay using HepG2 Cells

Objective: To evaluate the protective effect of this compound against toxin-induced cytotoxicity in a human hepatocyte cell line.

Protocol:

-

Cell Culture: Human hepatoma G2 (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and a hepatotoxic agent (e.g., acetaminophen or CCl4). Control wells receive either the vehicle or the toxin alone.

-

Incubation: The cells are incubated for a specified period (e.g., 24-48 hours).

-

Cell Viability Assessment (MTT Assay):

-

After incubation, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control.[14][15]

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

References

- 1. Soyasaponin II protects against acute liver failure through diminishing YB-1 phosphorylation and Nlrp3-inflammasome priming in mice [thno.org]

- 2. Soyasaponin II protects against acute liver failure through diminishing YB-1 phosphorylation and Nlrp3-inflammasome priming in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatoprotective action mechanism and quantification of soyasaponin Bb in Abri Herba by HPLC and network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of soyasaponins-rich extract from soybean on acute alcohol-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Soyasaponin II protects against acute liver failure through diminishing YB-1 phosphorylation and Nlrp3-inflammasome priming in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repression of Acetaminophen-Induced Hepatotoxicity in HepG2 Cells by Polyphenolic Compounds from Lauridia tetragona (L.f.) R.H. Archer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Saikosaponin‑d alleviates carbon‑tetrachloride induced acute hepatocellular injury by inhibiting oxidative stress and NLRP3 inflammasome activation in the HL‑7702 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phcog.com [phcog.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-OI Attenuates Carbon Tetrachloride-Induced Hepatic Injury via Regulating Oxidative Stress and the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Saikosaponin a ameliorates lipopolysaccharide and d‑galactosamine-induced liver injury via activating LXRα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hepatoprotective Effects of Four Brazilian Savanna Species on Acetaminophen-Induced Hepatotoxicity in HepG2 Cells [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Anti-Tumor Properties of Soyasaponin IV: A Technical Guide for Researchers

Introduction

Soyasaponin IV is a triterpenoid saponin found in soybeans (Glycine max) that has garnered scientific interest for its potential health benefits, including anti-inflammatory and hepatoprotective effects. Emerging evidence has highlighted its significant anti-tumor activities, positioning it as a compound of interest for oncological research and drug development. This technical guide provides an in-depth overview of the anti-tumor properties of this compound, focusing on its mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

In Vitro Anti-Tumor Properties

This compound has demonstrated direct cytotoxic effects on cancer cells. The primary mechanism is the induction of apoptosis and inhibition of cellular proliferation.

Cytotoxicity

In vitro studies have quantified the cytotoxic potency of this compound against specific cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's effectiveness in inhibiting biological or biochemical function, is a key metric. While data for this compound is available for the MCF-7 breast cancer cell line, data for the closely related Group B soyasaponin, Soyasaponin I, against colon cancer cell lines provides broader context for the potential activity of this class of compounds.

Table 1: In Vitro Cytotoxicity of Group B Soyasaponins

| Compound | Cell Line | Cancer Type | IC50 Value | Citation |

|---|---|---|---|---|

| This compound | MCF-7 | Breast Adenocarcinoma | 32.54 ± 2.40 µg/mL | [1][2] |

| Soyasaponin I | HCT116 | Colorectal Carcinoma | 161.4 µM | [3] |

| Soyasaponin I | LoVo | Colorectal Carcinoma | 180.6 µM |[3] |

Induction of Apoptosis

Saponins, as a class, are known to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] This process involves the activation of a cascade of cysteine-dependent aspartate-directed proteases known as caspases, which are central to the execution of programmed cell death.[4] The pro-apoptotic activity of this compound is supported by in vivo findings showing a significant increase in apoptotic tumor cells upon treatment.[1][2]

In Vivo Anti-Tumor Efficacy

The anti-tumor effects of this compound have been validated in preclinical animal models, specifically the Ehrlich ascites carcinoma (EAC) model in mice. These studies demonstrate a dose-dependent reduction in tumor growth and modulation of key biomarkers associated with cancer progression.

Inhibition of Tumor Growth

Oral administration of this compound leads to a substantial and statistically significant reduction in both the weight and volume of solid tumors in EAC-bearing mice.

Table 2: In Vivo Efficacy of this compound against Ehrlich Ascites Carcinoma

| Parameter | Dose (mg/kg) | % Reduction vs. Control | Citation |

|---|---|---|---|

| Tumor Weight | 50 | 78.90% | [1][2] |

| 100 | 92.18% | [1][2] | |

| Tumor Volume | 50 | 73.42% | [1][2] |

Histological Analysis

Histological examination of tumor tissues from this compound-treated animals reveals key changes indicative of its anti-tumor activity.

Table 3: Histological and Biomarker Effects of this compound in EAC Tumors

| Parameter | Dose (mg/kg) | % Change vs. Control | Citation |

|---|---|---|---|

| Apoptotic Cells | 50 | 60.77% Increase | [1][2] |

| 100 | 89.38% Increase | [1][2] | |

| Mitotic Figures | 50 | 53.39% Decrease | [1][2] |

| 100 | 73.86% Decrease | [1][2] | |

| VEGF Content | 50 | 39.00% Decrease | [1] |

| 100 | 67.13% Decrease | [1] | |

| NF-κB Level | 50 | 70.47% Decrease | [2] |

| | 100 | 82.85% Decrease |[1] |

Mechanisms of Action & Signaling Pathways

This compound exerts its anti-tumor effects by modulating critical signaling pathways involved in tumor growth, angiogenesis, and inflammation.

Inhibition of NF-κB and VEGF Pathways

Direct evidence from in vivo studies shows that this compound significantly suppresses the nuclear factor kappa B (NF-κB) and vascular endothelial growth factor (VEGF) pathways in tumor tissues.[1][2] NF-κB is a key transcription factor that promotes the expression of genes involved in inflammation, cell survival, and proliferation.[1] VEGF is a potent signaling protein that stimulates angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] By inhibiting these pathways, this compound can effectively reduce inflammation and cut off the tumor's blood supply.

Potential Modulation of PI3K/Akt and MAPK/ERK Pathways

While direct evidence for this compound is still emerging, studies on crude mixtures of Group B soyasaponins (which include this compound) and other specific Group B members like Soyasaponin I, have shown modulation of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. A crude mixture containing this compound was found to inhibit the Akt signaling pathway while enhancing ERK1/2 activity in colon cancer cells.[3] Furthermore, other soyasaponins have been shown to inhibit the PI3K/Akt pathway.[5] These pathways are central regulators of cell proliferation, survival, and apoptosis. Inhibition of PI3K/Akt and modulation of MAPK/ERK signaling represent plausible mechanisms for the observed anti-tumor effects of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-tumor properties.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 0.5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare various concentrations of this compound (dissolved in DMSO) in fresh culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

References

- 1. Soyasaponins: The Relationship Between Chemical Structure and Colon Anticarcinogenic Activity | Semantic Scholar [semanticscholar.org]

- 2. Saikosaponin B4 Suppression Cancer Progression by Inhibiting SW480 and SW620 Cells Proliferation via the PI3K/AKT/mTOR Pathway in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Colon Cancer Activity of Dietary Phytochemical Soyasaponin I and the Induction of Metabolic Shifts in HCT116 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Soyasaponin IV: A Technical Guide to its Interaction with Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular interactions between Soyasaponin IV and key cellular signaling pathways. Soyasaponins, a class of triterpenoid glycosides found predominantly in soybeans, have garnered significant scientific interest for their diverse biological activities, including anti-inflammatory, anti-mutagenic, and anticancer effects. This guide synthesizes current research to detail the mechanisms of action, present quantitative data from key studies, outline experimental protocols, and provide visual representations of the involved pathways.

Core Signaling Pathway Interactions

This compound exerts its biological effects by modulating several critical intracellular signaling cascades. The primary pathways influenced are the NF-κB, PI3K/Akt, and MAPK pathways, which are central to inflammation, cell survival, proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and plays a crucial role in cancer progression by promoting cell proliferation and suppressing apoptosis. This compound has been shown to be a potent inhibitor of this pathway.

Mechanism of Action: In inflammatory conditions, stimuli like Lipopolysaccharide (LPS) trigger the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes by preventing the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and blocking its transcriptional activity. This action effectively blunts the inflammatory cascade. Studies have demonstrated that soyasaponins can largely prevent LPS-stimulated IκB phosphorylation and degradation.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Soyasaponins have been found to suppress this pathway, contributing to their anticancer effects.

Mechanism of Action: The PI3K/Akt pathway can activate NF-κB signaling through the IKKα/β complex. This compound has been shown to suppress the LPS-induced activation of PI3K/Akt, as evidenced by reduced phosphorylation of both Akt and the p85 regulatory subunit of PI3K. This inhibition is upstream of NF-κB, indicating a multi-level regulation. The mechanism also involves the reduction of reactive oxygen species (ROS), as antioxidants alone can inhibit the phosphorylation of Akt and subsequent NF-κB activation.

Regulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, which includes the ERK, JNK, and p38 pathways, is involved in cellular processes like proliferation, differentiation, and apoptosis. Soyasaponins have demonstrated the ability to modulate MAPK signaling, often in a context-dependent manner.

Mechanism of Action: In triple-negative breast cancer (TNBC) cells, Soyasaponin Ag (an isomer of Soyasaponin A) has been shown to upregulate Dual-Specificity Phosphatase 6 (DUSP6). DUSP6 is a negative regulator of the MAPK superfamily. By increasing DUSP6 expression, Soyasaponin Ag leads to the dephosphorylation and inactivation of MAPK1 (ERK2) and MAPK14 (p38), thereby inhibiting cancer cell proliferation and promoting apoptosis. While some studies show weak inhibition of ERK, JNK, and p38 phosphorylation by soyasaponins, the upregulation of phosphatases like DUSP6 represents a key inhibitory mechanism.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Saponins, including this compound, are known to induce apoptosis in various cancer cell lines, making it a key component of their antitumor activity.

Mechanism of Action: this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence points to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, leading to the release of cytochrome c from the mitochondria and the activation of the caspase cascade. Treatment with this compound leads to a significant increase in apoptotic tumor cells. This process culminates in the activation of effector caspases like caspase-3, which execute the final stages of cell death.

Quantitative Data Summary

The biological effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity of Soyasaponins

| Compound | Cell Line | Assay | IC50 Value | Citation |

| This compound | MCF-7 (Breast Cancer) | Cytotoxicity | 32.54 ± 2.40 µg/mL | |

| Soyasaponin I | MCF-7 (Breast Cancer) | Cytotoxicity | 73.87 ± 3.60 µg/mL | |

| Crude Soyasaponins | Hepa1c1c7 | MTT | ~100 µg/mL (38% reduction) |

Table 2: In Vivo Antitumor Efficacy in Ehrlich Ascites Carcinoma (EAC) Model

| Parameter | Treatment Group | Result (% Change vs. Control) | P-value | Citation |

| Tumor Weight | This compound (50 mg/kg) | ↓ 78.90% | < 0.001 | |

| This compound (100 mg/kg) | ↓ 92.18% | < 0.001 | ||

| Tumor Volume | This compound (50 mg/kg) | ↓ 73.42% | < 0.001 | |

| This compound (100 mg/kg) | ↓ 88.28% | < 0.001 | ||

| Apoptosis | This compound (50 mg/kg) | ↑ 60.77% | < 0.05 | |

| This compound (100 mg/kg) | ↑ 89.38% | < 0.05 | ||

| Mitotic Figures | This compound (50 mg/kg) | ↓ 53.39% | < 0.001 | |

| This compound (100 mg/kg) | ↓ 73.86% | < 0.001 |

Table 3: Effect on Cellular Signaling Markers in EAC Model

| Marker | Treatment Group | Result (% Change vs. Control) | P-value | Citation |

| NF-κB Level | This compound (50 mg/kg) | ↓ 70.47% | < 0.001 | |

| This compound (100 mg/kg) | ↓ 82.85% | < 0.001 | ||

| VEGF Level | This compound (50 & 100 mg/kg) | Significant Reduction | < 0.001 | |

| MDA Level | This compound (50 mg/kg) | ↓ 28.50% | - | |

| GSH Level | This compound (50 mg/kg) | ↑ 49.17% | - | |

| This compound (100 mg/kg) | ↑ 132.87% | - |

VEGF: Vascular Endothelial Growth Factor; MDA: Malondialdehyde (oxidative stress marker); GSH: Glutathione (antioxidant).

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature.

In Vitro Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., B16F10 melanoma, Hepa1c1c7) are seeded into 96-well plates and incubated for 24 hours to allow for attachment.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1–100 µg/mL or 25-100 µM) and incubated for a specified period (e.g., 24, 48 hours).

-

MTT Incubation: An MTT solution (e.g., 5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Quantification: The absorbance is measured using a microplate reader at a specific wavelength. Cell viability is expressed as a percentage relative to the untreated control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as the expression and phosphorylation status of signaling proteins.

-

Cell Lysis: After treatment with this compound, cells are lysed using a RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay or similar method.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., p-Akt, DUSP6, NF-κB p65).

-

Secondary Antibody & Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

In Vivo Antitumor Animal Model

This protocol outlines a typical workflow for assessing the antitumor efficacy of this compound in vivo.

-

Animal Model: Female mice are inoculated with a cancer cell line, such as Ehrlich's ascites carcinoma (EAC), to induce tumor formation.

-

Treatment: Once tumors are established, mice are randomly assigned to control or treatment groups. The treatment groups receive oral administration of this compound at specified doses (e.g., 50 and 100 mg/kg) for a set duration (e.g., 14 days).

-

Tumor Measurement: Tumor volume and weight are monitored throughout the study. At the end of the experiment, tumors are excised and weighed.

-

Biochemical Analysis: Tumor tissues are homogenized to measure levels of key markers like NF-κB, VEGF, MDA, and GSH using ELISA kits or other appropriate assays.

-

Histopathological Analysis: A portion of the tumor tissue is fixed in formalin, embedded in paraffin, and sectioned. The sections are stained (e.g., with H&E) to observe cellular morphology, necrosis, mitotic figures, and inflammatory cell infiltration.

-

Immunohistochemistry: Tumor sections can be stained for specific markers like Ki-67 (proliferation) or cleaved caspase-3 (apoptosis) to further elucidate the mechanism of action.

Conclusion

This compound demonstrates significant therapeutic potential through its ability to modulate multiple, interconnected signaling pathways crucial for cell survival, proliferation, and inflammation. Its inhibitory effects on the pro-survival NF-κB and PI3K/Akt pathways, coupled with its ability to regulate MAPK signaling and robustly induce apoptosis, form the basis of its anticancer and anti-inflammatory properties. The quantitative data strongly support a dose-dependent effect in both in vitro and in vivo models. The detailed protocols provided herein offer a framework for the continued investigation and development of this compound as a potential therapeutic agent. Future research should focus on its bioavailability, pharmacokinetic profile, and efficacy in a broader range of preclinical cancer models to further validate its clinical potential.

The Role of Soyasaponin IV in the Regulation of VEGF and NF-κB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soyasaponin IV, a triterpenoid saponin derived from soybeans, has garnered significant interest for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound regulates two critical signaling pathways: Vascular Endothelial Growth Factor (VEGF) and Nuclear Factor-kappa B (NF-κB). This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and presents visual representations of the signaling cascades and experimental workflows. The information contained herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's bioactivity and its potential as a novel therapeutic agent.

Introduction

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that stimulates vasculogenesis and angiogenesis. In the context of cancer, upregulation of VEGF is a hallmark of tumor progression, facilitating the formation of new blood vessels that supply tumors with essential nutrients and oxygen. The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the immune and inflammatory responses, cell proliferation, and survival. Constitutive activation of the NF-κB pathway is frequently observed in various cancers and chronic inflammatory conditions, contributing to pathogenesis by promoting the expression of pro-inflammatory cytokines, adhesion molecules, and anti-apoptotic proteins.

This compound has emerged as a promising natural compound that exhibits anti-tumor and anti-inflammatory properties.[1] Recent studies have indicated that these effects are, at least in part, mediated through the modulation of the VEGF and NF-κB signaling pathways.[1][2] This guide will explore the intricate details of this regulation, providing a foundational resource for further research and development.

Quantitative Data on the Efficacy of this compound

The inhibitory effects of this compound on VEGF and NF-κB have been quantified in preclinical models. A key study utilizing an Ehrlich ascites carcinoma (EAC) mouse model demonstrated a significant dose-dependent reduction in both tumor VEGF content and NF-κB levels following oral administration of this compound.[3]

Table 1: Effect of this compound on Tumor Weight and Volume in EAC-Bearing Mice [3]

| Treatment Group | Dose (mg/kg) | Tumor Weight Reduction (%) | Tumor Volume Reduction (%) |

| This compound | 50 | 78.90 | 73.42 |

| This compound | 100 | 92.18 | 88.28 |

Table 2: Effect of this compound on Tumor VEGF and NF-κB Levels in EAC-Bearing Mice [3]

| Treatment Group | Dose (mg/kg) | VEGF Content Reduction (%) | NF-κB Level Reduction (%) |

| This compound | 50 | 39 | 70.47 |

| This compound | 100 | 67.13 | 82.85 |

Molecular Mechanisms of Action

Regulation of the NF-κB Signaling Pathway

Soyasaponins, including this compound, exert their anti-inflammatory effects by intervening in the canonical NF-κB signaling pathway.[2][4][5] The primary mechanism involves the inhibition of the IκB kinase (IKK) complex.[4]

In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or lipopolysaccharide (LPS), the IKK complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[6] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus.[7][8][9] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory and pro-survival genes.

Studies on various soyasaponins have shown that they can prevent the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[4][10][11] This inhibitory action is attributed to the suppression of IKKα/β phosphorylation.[4]

Regulation of the VEGF Signaling Pathway

This compound has been shown to reduce the levels of VEGF in tumor tissues in a dose-dependent manner.[3] The precise mechanism of this reduction is an area of active investigation. One plausible mechanism is the inhibition of the VEGF receptor 2 (VEGFR-2) signaling pathway.[12][13]

VEGF exerts its pro-angiogenic effects by binding to and activating VEGFR-2 on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. The phosphorylated receptor then serves as a docking site for various signaling proteins, initiating downstream cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways ultimately lead to endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.

While direct evidence for this compound binding to VEGFR-2 is still emerging, studies on other saponins suggest that they can inhibit angiogenesis by blocking VEGFR-2-mediated signaling.[9] It is hypothesized that this compound may interfere with VEGF binding to VEGFR-2 or inhibit the kinase activity of the receptor, thereby attenuating downstream signaling and reducing the expression of VEGF itself through a negative feedback loop.

References

- 1. journal.r-project.org [journal.r-project.org]

- 2. Soyasaponin Bb/Gelatin-Methacryloyl Hydrogel for Cartilage Inflammation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soyasaponins reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 9. p65 controls NF-κB activity by regulating cellular localization of IκBβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Soyasaponin I attenuates TNBS-Induced colitis in mice by inhibiting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Soyasaponin IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyasaponin IV, a triterpenoid saponin isolated from soybeans (Glycine max), has garnered significant scientific interest due to its diverse pharmacological activities. Emerging evidence suggests its potential as a therapeutic agent in a range of diseases, primarily attributed to its anti-cancer, anti-inflammatory, neuroprotective, and metabolic regulatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic applications, focusing on its mechanisms of action, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Anti-Cancer Applications

This compound has demonstrated notable anti-tumor effects in various cancer models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in tumor growth and angiogenesis.

In Vitro Cytotoxicity

This compound exhibits cytotoxic activity against cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values from representative studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| MCF-7 | Breast Cancer | 32.54 ± 2.40 | [1] |

In Vivo Anti-Tumor Efficacy

In vivo studies using the Ehrlich ascites carcinoma (EAC) mouse model have provided compelling evidence for the anti-tumor activity of this compound.

| Treatment Group | Tumor Weight Reduction (%) | Tumor Volume Reduction (%) | Reference |

| This compound (50 mg/kg) | 78.90 | 73.42 | [1] |

| This compound (100 mg/kg) | 92.18 | 88.28 | [1] |

Modulation of Tumor Microenvironment

This compound has been shown to modulate key factors in the tumor microenvironment, including those related to angiogenesis, inflammation, and oxidative stress.

| Biomarker | Effect of this compound Treatment | Quantitative Change | Reference |

| VEGF | Decrease | 39% reduction (50 mg/kg), 67.13% reduction (100 mg/kg) | [1] |

| NF-κB | Decrease | 70.47% reduction (50 mg/kg), 82.85% reduction (100 mg/kg) | [1] |

| MDA | Decrease | 28.50% reduction (50 mg/kg), 39.49% reduction (100 mg/kg) | [1] |

| GSH | Increase | 49.17% increase (50 mg/kg), 132.87% increase (100 mg/kg) | [1] |

| Ki-67 | Decrease | Dose-dependent reduction in expression | [1] |

Signaling Pathways

This compound exerts its anti-tumor effects, in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) and Vascular Endothelial Growth Factor (VEGF) signaling pathways. This dual inhibition leads to reduced inflammation, angiogenesis, and tumor cell survival.

Caption: Inhibition of NF-κB and VEGF pathways by this compound.

Anti-Inflammatory Applications

Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. Soyasaponins, including this compound, have demonstrated significant anti-inflammatory properties.

Modulation of Inflammatory Mediators

Soyasaponins have been shown to reduce the production of pro-inflammatory cytokines and mediators in response to inflammatory stimuli like lipopolysaccharide (LPS).

| Mediator | Effect of Soyasaponin Treatment | Cell/Animal Model | Reference |

| TNF-α | Decrease | LPS-challenged mice, RAW 264.7 cells | [2][3][4] |

| IL-6 | Decrease | LPS-challenged mice | [2][3] |

| Nitric Oxide (NO) | Decrease | LPS-challenged mice, RAW 264.7 cells | [2][3][4] |

| iNOS | Decrease | LPS-stimulated RAW 264.7 cells | [4] |

| COX-2 | Decrease | LPS-challenged mice | [2] |

Signaling Pathways

Soyasaponins can attenuate inflammation by modulating the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) signaling pathway, a key pathway in the innate immune response to bacterial endotoxins.

Caption: Modulation of the TLR4/MyD88 signaling pathway by soyasaponins.

Neuroprotective Applications

Preliminary studies suggest that soyasaponins, including Soyasaponin I which is structurally similar to this compound, may offer neuroprotective benefits.

In Vivo Neuroprotective Effects

In a rat model of memory deficit induced by ibotenic acid, oral administration of Soyasaponin I demonstrated significant improvements in learning and memory.

| Behavioral Test | Effect of Soyasaponin I (10 mg/kg) | Quantitative Change | Reference |

| Y-maze test | Increased spontaneous alterations | 78.57% increase compared to IBO group | [5] |

| Passive avoidance test | Increased latency time | Significant increase compared to IBO group | [5] |

Neuronal Regeneration

Soyasaponin I was also found to promote neuronal regeneration in the hippocampus of memory-deficient rats.

| Neuronal Marker | Effect of Soyasaponin I | Quantitative Change | Reference |

| GAD67-positive cells | Increase | 1.66- to 1.76-fold increase | [5] |

| VGluT1-positive cells | Increase | Increased to level of sham group | [5] |

| ChAT-positive cells | Increase | 1.39- to 2.23-fold increase | [5] |

Metabolic Syndrome Applications

While direct studies on this compound are limited, research on soy isoflavones and other soyasaponins suggests potential benefits in managing metabolic syndrome.

Effects on Metabolic Parameters

Studies on soy products and their components have shown improvements in lipid profiles and glycemic control in patients with metabolic syndrome.

| Parameter | Effect of Soy Product Intake | Reference |

| Body Weight | Improvement | [6] |

| Total Cholesterol | Improvement | [6] |

| LDL Cholesterol | Improvement | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

MCF-7 breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[7][8]

In Vivo Ehrlich Ascites Carcinoma (EAC) Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Female Swiss albino mice

-

Ehrlich ascites carcinoma (EAC) cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Calipers

Procedure:

-

Propagate EAC cells by intraperitoneal injection into donor mice.

-

Induce solid tumors by subcutaneously injecting 2.5 × 10^6 EAC cells into the right thigh of the experimental mice.

-

After tumor development (e.g., 7 days), randomly divide the mice into control and treatment groups.

-

Administer this compound orally at the desired doses (e.g., 50 and 100 mg/kg) daily for a specified period (e.g., 14 days). The control group receives the vehicle.

-

Monitor tumor volume every other day using calipers (Volume = 0.5 × length × width^2).

-

At the end of the treatment period, sacrifice the mice, and excise and weigh the tumors.

-

Tumor tissues can be used for further analysis, such as histopathology, immunohistochemistry, and Western blotting.[1][9][10]

Western Blot Analysis for NF-κB and VEGF

Objective: To determine the protein expression levels of NF-κB and VEGF in tumor tissues.

Materials:

-

Tumor tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against NF-κB p65 and VEGF

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Extract total protein from tumor tissues and determine the protein concentration.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NF-κB p65 and VEGF overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[11][12][13][14]

Immunohistochemistry for Ki-67

Objective: To assess cell proliferation in tumor tissues.

Materials:

-

Paraffin-embedded tumor tissue sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) to block endogenous peroxidase activity

-

Blocking serum

-

Primary antibody against Ki-67

-

Biotinylated secondary antibody

-

Streptavidin-HRP complex

-

DAB chromogen substrate

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval by heating the slides in antigen retrieval solution.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with blocking serum.

-

Incubate the sections with the primary Ki-67 antibody overnight at 4°C.

-

Incubate with the biotinylated secondary antibody.

-

Incubate with the streptavidin-HRP complex.

-

Develop the color with DAB chromogen substrate.

-

Counterstain with hematoxylin.

-

Dehydrate the sections and mount with a coverslip.

-

Analyze the slides under a microscope and quantify the Ki-67 positive cells.[15][16][17][18][19]

Animal Model of Memory Deficit for Neuroprotection Studies

Objective: To evaluate the neuroprotective effects of this compound on learning and memory.

Materials:

-

Male Sprague-Dawley rats

-

Ibotenic acid (IBO) for inducing memory deficit

-

This compound

-

Stereotaxic apparatus

-

Behavioral testing apparatus (e.g., Y-maze, passive avoidance chamber)

Procedure:

-

Induce memory deficit by stereotaxic injection of ibotenic acid into the entorhinal cortex of the rats.

-

After a recovery period, divide the rats into control and treatment groups.

-

Administer this compound orally at the desired doses for a specified period (e.g., 7 days).

-

Conduct behavioral tests to assess learning and memory:

-

Y-maze test: Measure spontaneous alternation as an indicator of spatial working memory.

-

Passive avoidance test: Measure latency to enter a dark compartment associated with a foot shock to assess long-term memory.

-

-

At the end of the study, sacrifice the animals and collect brain tissue for neurochemical and histological analysis (e.g., immunohistochemistry for neuronal markers).[5][20]

Animal Model of Metabolic Syndrome

Objective: To investigate the effects of this compound on metabolic parameters.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

High-fat, high-fructose diet to induce metabolic syndrome

-

This compound

-

Equipment for measuring blood pressure, blood glucose, and lipid profiles

Procedure:

-

Induce metabolic syndrome in rats by feeding them a high-fat, high-fructose diet for an extended period (e.g., 8-16 weeks).

-

Divide the rats into control and treatment groups.

-

Administer this compound orally at the desired doses for the duration of the study.

-

Monitor key metabolic parameters throughout the study:

-

Body weight and food intake.

-

Blood pressure.

-

Fasting blood glucose and insulin levels (for insulin resistance assessment).

-

Serum lipid profile (total cholesterol, LDL, HDL, triglycerides).

-

-

At the end of the study, collect tissues (e.g., liver, adipose tissue) for further analysis.[21][22][23][24][25]

Conclusion

This compound is a promising natural compound with a wide range of therapeutic possibilities. Its well-documented anti-cancer and anti-inflammatory effects, coupled with emerging evidence for its neuroprotective and metabolic benefits, highlight its potential for development as a novel therapeutic agent. The detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and clinical potential of this compound. Future studies should focus on elucidating the detailed molecular targets of this compound, optimizing its delivery and bioavailability, and conducting well-designed preclinical and clinical trials to validate its therapeutic efficacy in various disease models.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Soyasaponins reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soyasaponins reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect of soyasaponins through suppressing nitric oxide production in LPS-stimulated RAW 264.7 cells by attenuation of NF-κB-mediated nitric oxide synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Soyasaponin I Improved Neuroprotection and Regeneration in Memory Deficient Model Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. japsonline.com [japsonline.com]

- 8. protocols.io [protocols.io]

- 9. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ki67 immunohistochemistry staining [bio-protocol.org]

- 16. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]

- 17. sysy-histosure.com [sysy-histosure.com]

- 18. biocare.net [biocare.net]

- 19. genomeme.ca [genomeme.ca]

- 20. Soyasaponin I Improved Neuroprotection and Regeneration in Memory Deficient Model Rats | PLOS One [journals.plos.org]

- 21. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]

- 22. academic.oup.com [academic.oup.com]

- 23. veterinaryworld.org [veterinaryworld.org]

- 24. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Metabolic Syndrome: Lessons from Rodent and Drosophila Models - PMC [pmc.ncbi.nlm.nih.gov]

Soyasaponin IV: A Potential Chemopreventive Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract